1,3,5-Trimethyl-2-(2-methylphenoxy)benzene
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Overview
Description
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with three methyl groups and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves the transalkylation of xylene over a solid acid catalyst . This process is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Bromination: Bromination occurs readily, giving mesityl bromide.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, manganese dioxide, and trifluoroperacetic acid are commonly used oxidizing agents.
Bromination: Bromine is used as the brominating agent.
Major Products
Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).
Bromination: Mesityl bromide.
Scientific Research Applications
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry, forming complexes with metals such as molybdenum.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used as a precursor in the synthesis of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-2-(2-methylphenoxy)benzene involves its interaction with molecular targets through its aromatic ring and substituents. The electron-donating methyl groups enhance its reactivity in electrophilic aromatic substitution reactions. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethylbenzene (Mesitylene): A derivative of benzene with three methyl groups positioned symmetrically around the ring.
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): An isomer with methyl groups in the 1,2,3 positions.
Uniqueness
1,3,5-Trimethyl-2-(2-methylphenoxy)benzene is unique due to the presence of the 2-methylphenoxy group, which imparts distinct chemical and physical properties compared to its isomers
Properties
CAS No. |
61343-90-6 |
---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1,3,5-trimethyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C16H18O/c1-11-9-13(3)16(14(4)10-11)17-15-8-6-5-7-12(15)2/h5-10H,1-4H3 |
InChI Key |
AVLOFKYSEMRNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
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